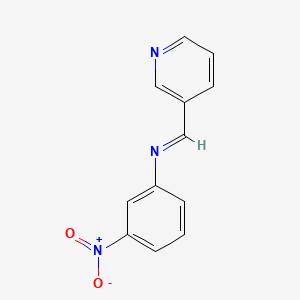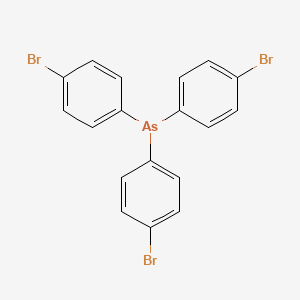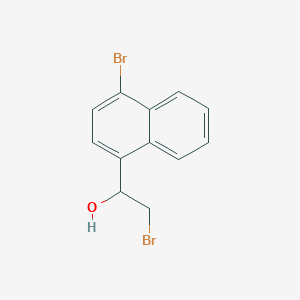
Copper;samarium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Copper;samarium is a compound formed by the combination of copper and samarium, a rare-earth element. Samarium is known for its unique magnetic, optical, and electronic properties, making it valuable in various scientific and industrial applications. Copper, on the other hand, is a well-known transition metal with excellent electrical and thermal conductivity. The combination of these two elements results in a compound with intriguing properties that can be utilized in advanced materials and technologies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Copper;samarium compounds can be synthesized through various methods, including solid-state reactions, solution combustion techniques, and mechanical alloying. One common method involves the high-temperature reaction of copper and samarium oxides in a reducing atmosphere. The reaction typically takes place at temperatures ranging from 800°C to 1200°C, depending on the desired phase and composition .
Industrial Production Methods
In industrial settings, this compound compounds are often produced using arc-melting or sintering techniques. These methods involve melting the constituent elements in an inert atmosphere to prevent oxidation. The molten mixture is then rapidly cooled to form a homogeneous alloy. Mechanical alloying, which involves the high-energy ball milling of copper and samarium powders, is another method used to produce fine-grained this compound alloys with enhanced properties .
Analyse Chemischer Reaktionen
Types of Reactions
Copper;samarium compounds undergo various chemical reactions, including oxidation, reduction, and substitution. Samarium, in particular, exhibits multiple oxidation states, primarily +2 and +3, which allows it to participate in diverse redox reactions .
Common Reagents and Conditions
Oxidation: this compound compounds can be oxidized using oxygen or air at elevated temperatures to form oxides such as samarium(III) oxide and copper(II) oxide.
Reduction: Samarium(II) iodide is a common reducing agent used in organic synthesis.
Substitution: Samarium reacts with halogens to form halides such as samarium(III) chloride and samarium(III) bromide.
Major Products Formed
The major products formed from these reactions include samarium oxides, halides, and reduced organic compounds. For example, the reduction of carbonyl compounds with samarium(II) iodide results in the formation of alcohols .
Wissenschaftliche Forschungsanwendungen
Copper;samarium compounds have a wide range of applications in scientific research and industry:
Wirkmechanismus
The mechanism by which copper;samarium compounds exert their effects depends on the specific application. In organic synthesis, samarium(II) iodide acts as a one-electron reductant, facilitating the reduction of various functional groups through electron transfer and proton transfer steps . In medical applications, samarium-153 emits beta particles that target and destroy cancer cells, providing pain relief and reducing tumor size .
Vergleich Mit ähnlichen Verbindungen
Copper;samarium compounds can be compared with other rare-earth metal compounds, such as:
Samarium-cobalt (SmCo): Known for their excellent magnetic properties, used in permanent magnets.
Samarium-iron (SmFe): Used in magnetic and electronic applications due to their high magnetic permeability.
Samarium-nickel (SmNi): Utilized in hydrogen storage and battery technologies.
This compound compounds are unique due to their combination of copper’s excellent conductivity and samarium’s magnetic and electronic properties, making them suitable for advanced materials and technologies.
Eigenschaften
CAS-Nummer |
12019-21-5 |
|---|---|
Molekularformel |
CuSm |
Molekulargewicht |
213.9 g/mol |
IUPAC-Name |
copper;samarium |
InChI |
InChI=1S/Cu.Sm |
InChI-Schlüssel |
DLBLRWBEEGHFFH-UHFFFAOYSA-N |
Kanonische SMILES |
[Cu].[Sm] |
Verwandte CAS-Nummern |
12433-90-8 39445-37-9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


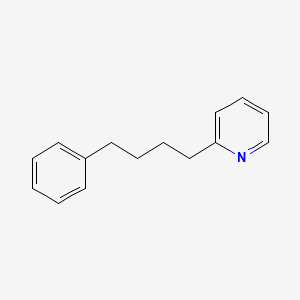
![1,2,3,4,7,7-Hexachloro-5-phenylbicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14732954.png)
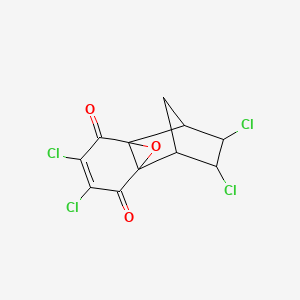

![N,N-diethyl-4-[[4-(4-nitrophenyl)sulfanylphenyl]iminomethyl]aniline](/img/structure/B14732978.png)
![2-[(4-Sulfophenyl)hydrazinylidene]imidazole-4,5-dicarboxylic acid](/img/structure/B14732990.png)
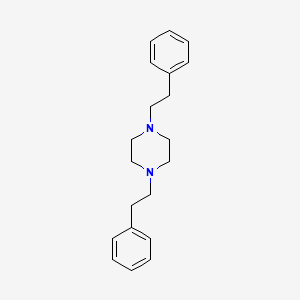
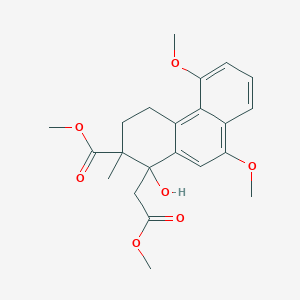
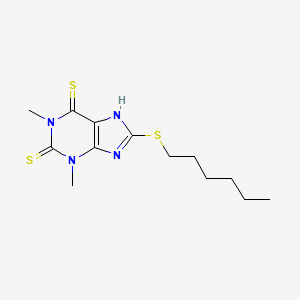
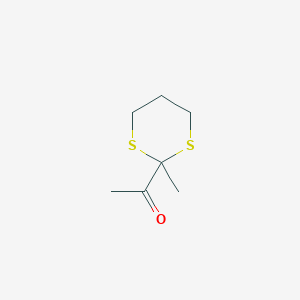
![2-[(Dimethylamino)methyl]-4-(2-phenylpropan-2-yl)phenol](/img/structure/B14733027.png)
